HOOCCH2O-PEG1-CH2COOtBu
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Overview
Description
The compound HOOCCH2O-PEG1-CH2COOtBu is a heterobifunctional polyethylene glycol (PEG) derivative. It contains a carboxylic acid functional group on one end and a tert-butyl ester group on the other end. This specific structure allows for easy conjugation with molecules that have amine groups or can be activated with carbodiimide chemistry . This compound is commonly used in the field of biomedical research and drug delivery systems due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HOOCCH2O-PEG1-CH2COOtBu involves the reaction of polyethylene glycol with a carboxylic acid and a tert-butyl ester. The process typically includes the following steps:
Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
PEGylation: The activated carboxylic acid reacts with polyethylene glycol to form the PEGylated product.
Protection of Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: In industrial settings, the production of This compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the product’s identity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Coupling Reactions: The carboxylic acid group can undergo coupling reactions with amines to form amide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and N-hydroxysuccinimide (NHS).
Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.
Major Products:
Hydrolysis: Free carboxylic acid.
Coupling Reactions: Amide derivatives.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a building block for synthesizing complex polymers with specific functional groups.
Surface Modification: Employed in modifying surfaces to enhance biocompatibility and reduce protein adsorption.
Biology:
Protein Conjugation: Used to conjugate proteins to improve their stability and solubility.
Cell Culture: Applied in cell culture studies to modify surfaces and enhance cell adhesion.
Medicine:
Drug Delivery: Utilized in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.
Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.
Industry:
Nanotechnology: Employed in the synthesis of nanoparticles for various industrial applications.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of HOOCCH2O-PEG1-CH2COOtBu is primarily based on its ability to form stable conjugates with other molecules. The carboxylic acid group can react with amines to form amide bonds, while the tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid. This allows for the controlled release of the active compound in a biological environment .
Molecular Targets and Pathways:
Protein Conjugation: The compound targets proteins and forms stable conjugates, enhancing their stability and solubility.
Drug Delivery: It targets therapeutic agents and improves their pharmacokinetic properties by reducing enzymatic degradation and renal clearance.
Comparison with Similar Compounds
HOOCCH2O-PEG5-CH2COOtBu: Similar structure but with a longer PEG chain.
HO-PEG-COOtBu: Contains a hydroxyl group instead of a carboxylic acid group.
Uniqueness:
- The presence of both carboxylic acid and tert-butyl ester groups provides flexibility in chemical modifications and applications .
HOOCCH2O-PEG1-CH2COOtBu: is unique due to its heterobifunctional nature, allowing for versatile conjugation with various molecules.
This compound , covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-10(2,3)16-9(13)7-15-5-4-14-6-8(11)12/h4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKTBLNUPQRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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